n-(2-Hydroxyphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-formyl-2-Aminophenol: is a bacterial secondary metabolite known for its antioxidant activity . It is also referred to as 2’-Hydroxyformanilide and has the molecular formula C7H7NO2 . This compound has been found in Penicillium chrysogenum and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-formyl-2-Aminophenol can be synthesized through the N-formylation of 2-aminophenol. This process involves the reaction of 2-aminophenol with formic acid or formic acid derivatives under specific conditions . Catalysts such as unsupported or material-supported nanostructure catalysts are often used to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of N-formyl-2-Aminophenol typically involves large-scale N-formylation reactions using eco-friendly media such as water, polyethylene glycol, and ionic liquids . These methods are designed to be efficient and sustainable, minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-formyl-2-Aminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert N-formyl-2-Aminophenol into other derivatives.
Substitution: Substitution reactions involving N-formyl-2-Aminophenol can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of N-formyl-2-Aminophenol .
Scientific Research Applications
N-formyl-2-Aminophenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-formyl-2-Aminophenol involves its ability to scavenge free radicals, thereby exhibiting antioxidant activity . It interacts with reactive oxygen species, neutralizing them and preventing oxidative damage . The molecular targets and pathways involved in its antioxidant activity include various cellular enzymes and signaling pathways related to oxidative stress .
Comparison with Similar Compounds
2-Aminophenol: A precursor to N-formyl-2-Aminophenol, known for its use in the synthesis of benzoxazoles.
2-Hydroxybenzaldehyde: Another compound with similar chemical properties, used in the synthesis of various organic compounds.
Uniqueness: N-formyl-2-Aminophenol is unique due to its specific formyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2843-27-8 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)formamide |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9) |
InChI Key |
DCGLLVNYKPKJDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)O |
Key on ui other cas no. |
2843-27-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.